![molecular formula C22H25N3O2 B12160324 N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Benzimidazol-Moleküls: Der Benzimidazolring kann durch Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat unter sauren Bedingungen synthetisiert werden.

Alkylierung: Das Benzimidazol wird dann mit einem geeigneten Alkylhalogenid alkyliert, um die 2-Methylgruppe einzuführen.

Bildung des Tetrahydropyranrings: Der Tetrahydropyranring wird durch eine Cyclisierungsreaktion gebildet, die ein geeignetes Diol und einen sauren Katalysator beinhaltet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Benzimidazol-Derivats mit dem Tetrahydropyranring unter Verwendung eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Benzimidazol-Molekül kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzimidazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Oxidierte Benzimidazol-Derivate.

Reduktion: Reduzierte Benzimidazol-Derivate.

Substitution: Substituierte Benzimidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Sonde in biochemischen Assays untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und Anti-Entzündungsaktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Benzimidazol-Molekül ist dafür bekannt, mit DNA und Proteinen zu interagieren, wodurch möglicherweise die Enzymaktivität gehemmt oder die Proteinfunktion verändert wird. Die Verbindung kann auch Signalwege modulieren, die an Zellproliferation und Apoptose beteiligt sind.

Wirkmechanismus

The mechanism of action of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or altering protein function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzylamin: Eine organische Verbindung mit einer Benzylgruppe, die an eine Aminfunktion gebunden ist.

N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid:

Einzigartigkeit

N-[2-(2-Methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamid zeichnet sich durch seine Doppelringstruktur aus, die eine vielseitige Plattform für chemische Modifikationen und potenzielle Interaktionen mit biologischen Zielstrukturen bietet. Dies macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

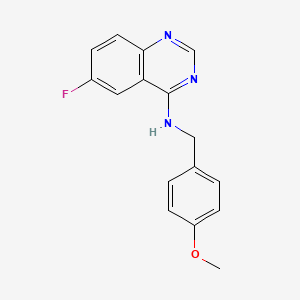

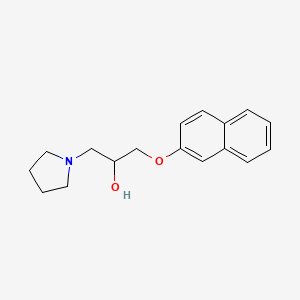

Molekularformel |

C22H25N3O2 |

|---|---|

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C22H25N3O2/c1-17-24-19-9-5-6-10-20(19)25(17)14-13-23-21(26)22(11-15-27-16-12-22)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3,(H,23,26) |

InChI-Schlüssel |

HAZLSOPLSWBQJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2N1CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)

![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160283.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)

![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)